1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonamide 1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonamide
Brand Name: Vulcanchem
CAS No.: 144951-90-6
VCID: VC21154353
InChI: InChI=1S/C4H3F8NO3S/c5-1(6)2(7,8)16-3(9,10)4(11,12)17(13,14)15/h1H,(H2,13,14,15)
SMILES: C(C(OC(C(F)(F)S(=O)(=O)N)(F)F)(F)F)(F)F
Molecular Formula: C4H3F8NO3S
Molecular Weight: 297.13 g/mol

1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonamide

CAS No.: 144951-90-6

Cat. No.: VC21154353

Molecular Formula: C4H3F8NO3S

Molecular Weight: 297.13 g/mol

* For research use only. Not for human or veterinary use.

1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonamide - 144951-90-6

Specification

CAS No. 144951-90-6
Molecular Formula C4H3F8NO3S
Molecular Weight 297.13 g/mol
IUPAC Name 1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonamide
Standard InChI InChI=1S/C4H3F8NO3S/c5-1(6)2(7,8)16-3(9,10)4(11,12)17(13,14)15/h1H,(H2,13,14,15)
Standard InChI Key BXNBERKHNCFFGQ-UHFFFAOYSA-N
SMILES C(C(OC(C(F)(F)S(=O)(=O)N)(F)F)(F)F)(F)F
Canonical SMILES C(C(OC(C(F)(F)S(=O)(=O)N)(F)F)(F)F)(F)F

Introduction

Physical and Chemical Properties

Identification and Basic Properties

1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonamide, identified by CAS Registry Number 144951-90-6, possesses a unique set of physicochemical properties that distinguish it from other organic compounds . The following table summarizes its key properties:

PropertyValue
CAS Number144951-90-6
Molecular FormulaC₄H₃F₈NO₃S
Molecular Weight297.124 g/mol
Density1.75 g/cm³
Boiling Point236.068°C at 760 mmHg
Exact Mass296.971
PSA (Polar Surface Area)77.770
LogP3.1161
Vapour Pressure0.048 mmHg at 25°C
Index of Refraction1.341

These physical properties reflect the compound's highly fluorinated nature and the presence of the sulfonamide functional group . The relatively high boiling point demonstrates the compound's thermal stability, while the LogP value indicates a balance between hydrophilic and hydrophobic character, leaning toward lipophilicity .

Structural Characteristics

The chemical structure of 1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonamide features several key structural elements that contribute to its unique properties:

  • A sulfonamide group (-SO₂NH₂) that serves as a functional center for potential chemical transformations and hydrogen bonding interactions .

  • Eight fluorine atoms distributed across the carbon backbone, which contribute significantly to the compound's stability, reactivity, and physical properties .

  • An ether linkage (-O-) that connects two fluorinated carbon chains, adding conformational flexibility to the molecule .

The highly fluorinated nature of this compound imparts several characteristic properties:

  • Enhanced thermal and chemical stability compared to non-fluorinated analogues, making it resistant to degradation under harsh conditions .

  • Distinctive hydrophobic character that contributes to its resistance to many organic solvents while maintaining specific solubility profiles .

  • A unique electronic environment due to the electron-withdrawing effects of the fluorine atoms, which influences the reactivity of the sulfonamide group and other potential reaction sites .

Synthesis Methodologies

Hydrodehalogenation Approach

A notable synthetic route to 1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonamide involves a hydrodehalogenation reaction under mild conditions . This method starts with 1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonamide as the precursor and proceeds through the following steps:

  • The iodinated precursor is treated with a base, specifically potassium phosphate trihydrate (K₃PO₄·3H₂O) in dimethylformamide (DMF) .

  • The reaction mixture is heated to 80°C for approximately 17 hours, during which the hydrodehalogenation process occurs .

  • Following acidification with 50% sulfuric acid solution and extraction with ethyl ether, the product is purified through column chromatography .

This procedure yields 1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonamide with a high yield of 82% . The significance of this synthetic approach lies in its relatively mild conditions compared to traditional hydrodehalogenation reactions of fluorinated compounds, which typically require harsh conditions including high temperatures, high pressures, or large excesses of strong bases .

Spectroscopic Characterization

The synthesized 1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonamide can be characterized using various spectroscopic techniques, particularly NMR spectroscopy, which provides valuable information about the compound's structure and purity . The characteristic NMR signals include distinctive patterns in both proton and fluorine NMR spectra that confirm the presence of the fluorinated backbone and the sulfonamide group.

Chemical Reactivity and Behavior

General Reactivity Profile

The reactivity of 1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonamide is largely determined by the interplay between its heavily fluorinated backbone and the sulfonamide functional group :

  • The fluorinated segments confer significant chemical stability to the carbon skeleton, making it resistant to various forms of chemical degradation including oxidation, reduction, and nucleophilic attack at the carbon centers .

  • The sulfonamide group (-SO₂NH₂) serves as the primary reactive center, capable of undergoing various transformations including:

    • Deprotonation under basic conditions to form nucleophilic sulfonamide anions

    • Acylation and alkylation reactions at the nitrogen

    • Potential coordination with metal centers through the sulfonamide oxygen atoms

    • Hydrogen bonding interactions with appropriate partners

  • The ether linkage generally remains stable under most conditions but may be susceptible to cleavage under specific circumstances, particularly strong acidic conditions at elevated temperatures .

Stability Considerations

The exceptional stability of 1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonamide is a noteworthy characteristic that makes it suitable for applications requiring chemical and thermal resistance . This stability derives from:

  • The strength of the carbon-fluorine bonds, which are among the strongest single bonds in organic chemistry .

  • The electronic effects of the fluorine atoms, which create a shielding effect around the carbon backbone, protecting it from nucleophilic attack .

  • The relatively low acidic character of the sulfonamide protons compared to other nitrogen-containing functional groups, reducing its susceptibility to certain types of degradation .

Applications and Significance

Materials Science Applications

The unique properties of 1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonamide make it potentially valuable in various materials science applications :

  • The compound may serve as a monomer or modifier in the synthesis of fluoropolymers with enhanced thermal and chemical resistance properties .

  • Its combination of hydrophobicity and specific functional groups could be exploited in the development of specialty coatings and surface treatments .

  • The compound's stability and unique electronic properties might find applications in electronic materials and components requiring resistance to harsh environments .

Pharmaceutical and Biological Relevance

The sulfonamide functional group is well-known for its presence in numerous pharmaceutically active compounds, suggesting potential applications in medicinal chemistry :

  • 1,1,2,2-Tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonamide might serve as a building block or precursor for the development of new pharmaceutical agents .

  • The highly fluorinated nature of the compound could enhance metabolic stability and alter the pharmacokinetic properties of derived drug candidates .

  • The specific electronic and steric properties imparted by the fluorinated structure might lead to unique interactions with biological targets, potentially yielding novel biological activities .

Recent Research Developments

Scientific investigations involving 1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoroethoxy)ethanesulfonamide have been documented in the chemical literature, particularly in specialized journals focusing on fluorine chemistry . Recent research directions include:

  • Exploration of novel synthetic methodologies to prepare this compound and structurally related derivatives with improved efficiency and selectivity .

  • Investigations into the compound's potential as a precursor for more complex fluorinated materials, exploiting the reactivity of the sulfonamide group while maintaining the beneficial properties of the fluorinated backbone .

  • Studies examining the fundamental properties of this compound to better understand structure-property relationships in heavily fluorinated organic molecules .

  • Analysis of its potential applications in various fields, including materials science, medicinal chemistry, and specialized chemical synthesis .

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